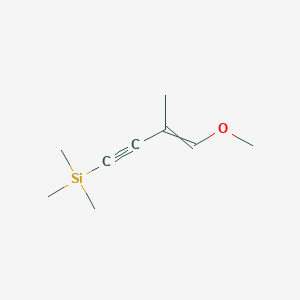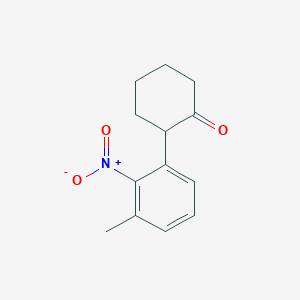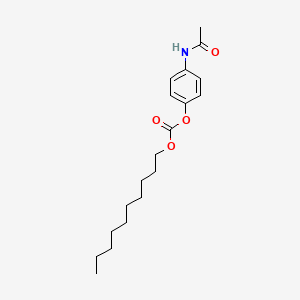
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid is an organic compound belonging to the class of pteridines. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This compound is characterized by its unique structure, which includes multiple keto groups and a carboxylic acid functional group.
Preparation Methods
The synthesis of 1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and may involve multiple steps to introduce the ethyl group and the carboxylic acid functionality. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents such as alkyl halides or Grignard reagents.
Hydrolysis: The ester derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.
Scientific Research Applications
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antioxidant and in the treatment of certain metabolic disorders.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons or functional groups. It may also interact with cellular receptors, modulating signaling pathways and influencing cellular metabolism .
Comparison with Similar Compounds
1-Ethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid can be compared with other pteridine derivatives, such as:
2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-Methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
1-Propyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid: The longer propyl chain may influence its solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
CAS No. |
918476-99-0 |
|---|---|
Molecular Formula |
C9H8N4O5 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
1-ethyl-2,4,7-trioxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C9H8N4O5/c1-2-13-5-3(6(14)12-9(13)18)10-4(8(16)17)7(15)11-5/h2H2,1H3,(H,11,15)(H,16,17)(H,12,14,18) |
InChI Key |
NCICUDHQARMSPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)NC1=O)N=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)






![(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14184980.png)
![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)

